molecular formula C6H12O6 B7856325 L-Fructose CAS No. 41847-70-5

L-Fructose

Cat. No.: B7856325
CAS No.: 41847-70-5
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-FUTKDDECSA-N
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Description

L-Fructose: is a naturally occurring ketohexose, commonly referred to as fruit sugar. It is a simple ketonic monosaccharide found in many plants, where it is often bonded to glucose to form the disaccharide sucrose. This compound is known for its sweet taste and is widely used in the food industry as a sweetener. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: : L-Fructose can be synthesized through various chemical and enzymatic methods. One common method involves the isomerization of glucose using glucose isomerase to produce fructose. This process can be carried out under mild conditions, typically at a pH of 7-8 and a temperature of 60-70°C. Another method involves the use of immobilized enzymes, such as glucose isomerase, to convert glucose to fructose in a continuous flow reactor .

Industrial Production Methods: : Industrially, this compound is produced from corn starch through a multi-step process. The starch is first hydrolyzed to glucose using acid or enzyme hydrolysis. The resulting glucose is then isomerized to fructose using glucose isomerase. The fructose is then separated and purified through chromatographic methods to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: : L-Fructose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: : this compound can be oxidized to produce hydroxymethylfurfural (HMF) under acidic conditions. This reaction is commonly used in the food industry to produce flavoring agents .

Reduction: : this compound can be reduced to produce sugar alcohols, such as sorbitol, using hydrogenation reactions. This process typically involves the use of a metal catalyst, such as nickel, under high pressure and temperature .

Substitution: : this compound can undergo substitution reactions to form various derivatives. For example, it can react with acetic anhydride to produce fructose acetate, which is used in the synthesis of other organic compounds .

Common Reagents and Conditions

    Oxidation: Acidic conditions, typically using sulfuric acid or hydrochloric acid.

    Reduction: Hydrogen gas and a metal catalyst, such as nickel or platinum.

    Substitution: Acetic anhydride or other acylating agents.

Major Products

    Oxidation: Hydroxymethylfurfural (HMF)

    Reduction: Sorbitol

    Substitution: Fructose acetate

Scientific Research Applications

L-Fructose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: : this compound is used as a starting material in the synthesis of various organic compounds. It is also used in the study of carbohydrate chemistry and the development of new synthetic methods .

Biology: : In biological research, this compound is used to study metabolic pathways and the regulation of carbohydrate metabolism. It serves as a model compound for studying the transport and utilization of sugars in cells .

Medicine: : this compound is used in medical research to investigate its effects on metabolic disorders, such as diabetes and obesity. It is also used in the development of new therapeutic agents for the treatment of these conditions .

Industry: : In the food industry, this compound is used as a sweetener in various products, including beverages, baked goods, and confectionery. It is also used in the production of biofuels and biodegradable plastics .

Mechanism of Action

L-Fructose exerts its effects through various molecular targets and pathways. In the body, this compound is metabolized primarily in the liver, where it is phosphorylated by fructokinase to produce fructose-1-phosphate. This intermediate is then cleaved by aldolase B to produce dihydroxyacetone phosphate and glyceraldehyde, which enter glycolysis and gluconeogenesis pathways .

The metabolism of this compound bypasses the regulatory step of phosphofructokinase in glycolysis, leading to increased production of triglycerides and glucose. This can result in metabolic disturbances, such as insulin resistance and fatty liver disease, when consumed in excess .

Comparison with Similar Compounds

L-Fructose is similar to other monosaccharides, such as glucose and galactose, but it has unique properties that distinguish it from these compounds.

Similar Compounds

    D-Fructose: The enantiomer of this compound, commonly found in nature and used as a sweetener.

    Glucose: An aldohexose that is a primary source of energy for cells.

    Galactose: An aldohexose that is a component of lactose and is metabolized in the liver.

Uniqueness: : this compound is unique in its ability to bypass the regulatory step of phosphofructokinase in glycolysis, leading to distinct metabolic effects. It is also more soluble in water and has a higher sweetness compared to glucose and galactose .

Properties

IUPAC Name

(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-FUTKDDECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420083
Record name L-(+)-Fructose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7776-48-9
Record name L-Fructose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fructose, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(+)-Fructose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7776-48-9
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Record name FRUCTOSE, L-
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Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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